Ethyl piperidine-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBSOUNZWSFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316669 | |
| Record name | Ethyl nipecotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-62-2, 71962-74-8 | |
| Record name | Ethyl nipecotate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nipecotic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl piperidine-3-carboxylate (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071962748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5006-62-2 | |
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| Record name | Ethyl nipecotate | |
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| Record name | Ethyl piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Ethyl piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl Piperidine 3 Carboxylate and Its Derivatives
Asymmetric Synthesis Approaches to Enantiopure Ethyl Piperidine-3-carboxylate
The production of enantiomerically pure compounds is crucial in pharmaceutical development. Asymmetric synthesis offers a direct route to specific enantiomers, avoiding the loss of material inherent in the resolution of racemic mixtures. wikipedia.org
Classical resolution is a widely used method for separating racemic mixtures into their individual enantiomers. This technique involves reacting the racemic mixture, such as this compound, with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts possess different physical properties, such as solubility, allowing for their separation through methods like fractional crystallization. wikipedia.org
Commonly used chiral resolving agents for amines and their derivatives are chiral acids. thieme-connect.de For instance, racemic piperidine-3-carboxylic acid can be resolved using chiral acids like dibenzoyl tartaric acid. Similarly, racemic this compound can be subjected to enantiomeric enrichment by fractional crystallization of its acid addition salt with a chiral acid. google.com Another example involves the use of D-mandelic acid to resolve racemic 3-piperidine amide, where the (R)-enantiomer forms a less soluble diastereomeric salt that precipitates out.
The general process of chiral resolution by diastereomeric crystallization can be summarized as follows:
Salt Formation: The racemic mixture is combined with an enantiomerically pure chiral resolving agent in a suitable solvent to form diastereomeric salts. thieme-connect.de
Fractional Crystallization: Due to their different solubilities, one diastereomer will crystallize out of the solution while the other remains dissolved. thieme-connect.de
Separation and Liberation: The crystallized diastereomer is separated by filtration. The resolving agent is then removed to yield the enantiomerically pure compound. wikipedia.org
| Resolving Agent Example | Target Compound | Separation Method |
| Dibenzoyl tartaric acid | Racemic piperidine-3-carboxylic acid | Fractional Crystallization |
| D-mandelic acid | Racemic 3-piperidine amide | Precipitation and Filtration |
| Chiral Acids | Racemic this compound | Fractional Crystallization google.com |
Enzymatic methods offer a green and highly selective alternative for producing enantiopure compounds. Biocatalysis, utilizing enzymes like lipases and oxidases, can achieve high enantiomeric excess under mild reaction conditions. thieme-connect.denih.gov
One common enzymatic approach is kinetic resolution. This involves the enantioselective acylation of a racemic amine or the hydrolysis of a racemic amide. thieme-connect.de For example, lipase-mediated kinetic resolution can be used to confirm the enantiomeric excess of piperidine-3-carboxylic acid derivatives. More advanced biocatalytic strategies include the use of imine reductase (IRED) enzymes for the asymmetric reduction of cyclic imines. acs.org A notable application is the oxidative kinetic resolution of a racemic piperidine (B6355638) intermediate, where the undesired enantiomer is oxidized and removed, leaving the desired enantiomer untouched. acs.org
Carbonyl reductases are another class of enzymes that have shown excellent catalytic activity and stereoselectivity in the synthesis of chiral piperidine derivatives. nih.govresearchgate.net For instance, two distinct carbonyl reductases, HeCR and DbCR, have been used for the reduction of a tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, achieving over 99% enantiomeric excess. nih.gov Furthermore, a chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines to prepare stereo-enriched piperidines. acs.org
| Enzyme Type | Application | Outcome |
| Lipase | Kinetic resolution of piperidine derivatives | High enantiomeric excess |
| Imine Reductase (IRED) | Oxidative kinetic resolution of racemic piperidines | Isolation of desired enantiomer with high purity acs.org |
| Carbonyl Reductase | Reduction of substituted 4-oxopiperidines | Synthesis of all four stereoisomers with >99% ee nih.gov |
| Monoamine Oxidase (MAO-N) | Deracemization of N-heterocycles | High yields and enantiomeric excess acs.org |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. ucc.ie After the desired stereocenter is created, the auxiliary is removed. Phenylglycinol-derived oxazolopiperidone lactams are effective chiral auxiliaries for the enantioselective synthesis of piperidine-containing compounds. ub.edu This method allows for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. ub.edu
Another example is the use of N-tert-butanesulfinyl imines in the asymmetric synthesis of various nitrogen-containing heterocycles. beilstein-journals.org The Davies methodology, which involves the aza-Michael asymmetric addition of a chiral amide to an unsaturated ester, provides a route to δ-amino acid derivatives with excellent stereochemical control, which can then be cyclized to form polysubstituted piperidines. researchgate.net
Stereoselective catalysis is a powerful tool for the synthesis of chiral piperidines, employing transition metal complexes or organocatalysts. mdpi.com Catalytic hydrogenation of pyridine (B92270) derivatives is a common method for producing piperidines. For instance, the use of rhodium (Rh) or platinum (Pt) catalysts can reduce the pyridine ring to a piperidine ring, although these methods can be costly and not ideal for large-scale production due to the use of precious metals. google.com A stereoselective palladium-catalyzed cascade reaction that includes pyridine hydrogenation has also been reported. semanticscholar.org
Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. Non-metal alternatives like borenium ions and hydrosilanes have been used for the diastereoselective reduction of substituted pyridines. semanticscholar.org Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Furthermore, organocatalysts, such as proline, have been successfully used in the asymmetric Mannich addition of ketones to cyclic imines like Δ¹-piperideine, leading to the synthesis of alkaloids like (+)-pelletierine in a single step. acs.org
| Catalyst Type | Reaction | Key Feature |
| Rhodium/Platinum | Hydrogenation of pyridine derivatives | Forms piperidine ring, but can be costly google.com |
| Palladium | Cascade reaction including pyridine hydrogenation | Stereoselective formation of piperidines semanticscholar.org |
| Borenium ions/Hydrosilanes | Reduction of substituted pyridines | Non-metal alternative to precious metal catalysts semanticscholar.org |
| Gold(I) complexes | Oxidative amination of non-activated alkenes | Forms substituted piperidines nih.gov |
| (l)-proline | Asymmetric Mannich addition to Δ¹-piperideine | Direct and highly stereoselective synthesis acs.org |
Total Synthesis Routes to Piperidine Derivatives Featuring this compound Scaffolds
The this compound scaffold is a key component in the total synthesis of various complex and biologically active molecules. semanticscholar.org For example, (S)- or (R)-ethyl piperidine-3-carboxylate has been used as a starting material for the chiral optimization of dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). semanticscholar.org
The synthesis of alkaloids often utilizes piperidine building blocks. Phenylglycinol-derived oxazolopiperidone lactams serve as versatile starting materials for the enantioselective synthesis of piperidine-containing alkaloids. ub.edu A common strategy involves the acylation of the piperidine nitrogen with an indole-3-acetic acid derivative, followed by cyclization and reduction steps to form complex alkaloid structures. ub.edu
Novel Methodologies for Piperidine Ring Formation Relevant to this compound Synthesis
Research continues to uncover novel methods for constructing the piperidine ring, which are relevant to the synthesis of this compound and its derivatives. nih.gov These methods often focus on improving efficiency, modularity, and stereoselectivity. nih.gov
Intramolecular cyclization is a major strategy for piperidine ring formation. nih.gov This can involve various reactions, including:
Metal-catalyzed cyclization : Palladium-catalyzed reactions, such as the aza-Heck cyclization, can form the piperidine ring with high enantioselectivity. semanticscholar.org
Reductive amination : The condensation of amines with aldehydes or ketones, followed by reduction, is a common method for forming the C-N bond in the piperidine ring. nih.gov
Dieckmann reaction : A base-mediated intramolecular cyclization of a diester can form a piperidin-4-one ester, which can then be converted to the desired piperidine derivative. beilstein-journals.org
Domino reactions : A sequence of reactions, such as an allylic acetate (B1210297) rearrangement, stereoselective Ireland-Claisen rearrangement, and asymmetric Michael addition, can lead to a δ-amino acid derivative that can be cyclized to a polysubstituted piperidine with high stereochemical control. researchgate.net
A notable recent development involves a gold-catalyzed cyclization of N-homopropargyl amides to form a cyclic imidate, which then undergoes a spontaneous Ferrier rearrangement to furnish a piperidin-4-one. nih.gov This method is highly modular and allows for the synthesis of N-unsubstituted piperidines. nih.gov
Catalytic Hydrogenation and Reduction Strategies for N-Heteroaromatic Compounds
The most direct route to the piperidine core is the reduction of the corresponding pyridine precursor. Catalytic hydrogenation is a fundamental process in organic synthesis, and its application to N-heteroaromatic compounds like pyridines is a common method for obtaining piperidines. mdpi.com However, the high stability of the aromatic ring and the potential for catalyst poisoning by the nitrogen heteroatom present challenges. rsc.org Overcoming these hurdles often requires harsh conditions, such as high temperatures and pressures, though recent advancements have provided milder and more selective alternatives. mdpi.comorganic-chemistry.org
Transition metal catalysis, particularly with iridium (Ir), rhodium (Rh), ruthenium (Ru), and palladium (Pd) complexes, is central to these hydrogenation strategies. rsc.org The choice of metal and corresponding chiral ligands can allow for highly stereoselective reductions, which is crucial for pharmaceutical applications. mdpi.com For instance, rhodium-on-carbon (Rh/C) has been used for the complete hydrogenation of various heteroaromatics, including pyridines, in water under moderate hydrogen pressure. organic-chemistry.org Similarly, rhodium oxide (Rh₂O₃) has proven effective for hydrogenating functionalized pyridines under mild conditions. researchgate.net
To facilitate the reduction, pyridine substrates are often activated. One common strategy is the formation of pyridinium (B92312) salts, which are more susceptible to hydrogenation. acs.org Chiral iridium dinuclear complexes have been successfully used for the asymmetric hydrogenation of disubstituted pyridinium salts, yielding piperidines with high diastereoselectivity. rsc.org Another approach involves electrocatalytic hydrogenation, which uses an electric current to drive the reduction at ambient temperature and pressure. acs.org Using a rhodium-on-carbon cathode catalyst in an anion-exchange membrane (AEM) electrolyzer, pyridine can be converted to piperidine with high yield and current efficiency, offering a sustainable alternative to traditional thermochemical processes. acs.org
Table 1: Catalytic Systems for Hydrogenation of Pyridine Derivatives
| Catalyst System | Substrate Type | Key Features | Reference(s) |
|---|---|---|---|
| Rhodium-on-Carbon (Rh/C) | Pyridines | Operates in water; mild pressure (5 atm). | organic-chemistry.org |
| Rhodium Oxide (Rh₂O₃) | Carbonyl Pyridines | Mild conditions (5 bar H₂, 40 °C). | researchgate.net |
| Chiral Iridium Complexes | Pyridinium Salts | Asymmetric hydrogenation; high diastereoselectivity. | rsc.org |
| Rh/KB (Electrocatalysis) | Pyridines | Ambient temperature and pressure; no additives required. | acs.org |
| Palladium-on-Carbon (Pd/C) | Pyridine N-oxides | Uses ammonium (B1175870) formate (B1220265) as a hydrogen source; mild conditions. | organic-chemistry.org |
Intramolecular Cyclization Reactions (e.g., Alkyne Cyclization, Radical-Mediated Amine Cyclization)
Intramolecular cyclization provides a powerful alternative to hydrogenation for constructing the piperidine ring from acyclic precursors. nih.gov This approach allows for the strategic installation of substituents prior to ring formation.
Alkyne Cyclization: Various metal-catalyzed cyclizations of alkynes have been developed to form piperidines. Gold(I) catalysts can trigger tandem reactions, such as an acyloxy migration followed by an intramolecular [3+2] cycloaddition of enynyl esters, to produce polyfunctionalized piperidines. nih.gov Another method involves a carbenium ion-induced cyclization of N-tethered alkyne-benzyl alkanols, mediated by ferric chloride (FeCl₃). researchgate.netresearchgate.net In this reaction, FeCl₃ acts as both a Lewis acid to generate the carbenium ion and as a chloride donor, resulting in piperidines with an exocyclic chloro-alkylidene moiety. researchgate.netresearchgate.net Reductive hydroamination/cyclization of alkynes can also be employed, where an acid-mediated functionalization of the alkyne leads to an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov
Radical-Mediated Amine Cyclization: Radical cyclizations offer a complementary route to piperidines under mild conditions. One strategy involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. mdpi.comnih.gov Another advanced method is the enantioselective δ C-H cyanation, which proceeds via an N-centered radical relay mechanism. nih.gov A chiral copper catalyst intercepts this relay to achieve C-C bond formation with high enantioselectivity, producing chiral δ-amino nitriles that serve as precursors to chiral piperidines. nih.gov Photoredox catalysis has also been harnessed for the synthesis of complex spirocyclic piperidines from linear aryl halide precursors. nih.gov In this system, visible light and an organic photoredox catalyst generate an aryl radical, which undergoes regioselective cyclization before being terminated by a hydrogen-atom transfer (HAT). nih.gov
Table 2: Intramolecular Cyclization Strategies for Piperidine Synthesis
| Cyclization Type | Catalyst/Mediator | Key Features | Reference(s) |
|---|---|---|---|
| Alkyne Cyclization | Gold(I) Complex | Tandem acyloxy migration/[3+2] cycloaddition. | nih.gov |
| Alkyne Cyclization | Ferric Chloride (FeCl₃) | Carbenium ion-induced; forms exocyclic chloro-alkylidene piperidines. | researchgate.netresearchgate.net |
| Radical Amine Cyclization | Cobalt(II) Complex | Cyclization of linear amino-aldehydes. | mdpi.comnih.gov |
| Radical C-H Cyanation | Chiral Copper(II) Catalyst | Enantioselective δ C-H cyanation via radical relay. | nih.gov |
| Radical Hydroarylation | Organic Photoredox Catalyst | Visible-light-driven synthesis of spirocyclic piperidines. | nih.gov |
Multi-Component Reactions for Piperidine Cycle Construction
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. rsc.orgbeilstein-journals.org This approach offers significant advantages, including reduced reaction times, lower costs, and high atom economy, making it an attractive strategy for constructing complex heterocyclic scaffolds like piperidines. beilstein-journals.org
Several MCRs have been developed for the synthesis of highly functionalized piperidines. One notable example is a three-component reaction involving an aldehyde, an amine, and a β-keto ester. beilstein-journals.orgresearchgate.net A study demonstrated that PEG-embedded potassium tribromide can efficiently catalyze this one-pot coupling to afford functionalized piperidines in high yields under mild conditions. beilstein-journals.org The proposed mechanism involves the initial formation of an enamine (from the amine and β-keto ester) and an imine (from the amine and aldehyde), followed by a Mannich-type reaction and subsequent cyclization to yield the piperidine derivative. beilstein-journals.org
Another powerful MCR strategy is the vinylogous Mannich-type reaction (VMR). Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component VMR was developed using a 1,3-bis-trimethylsilyloxy enol ether, various aldehydes, and a chiral α-methyl benzylamine. rsc.org This reaction proceeds via a chiral aldimine intermediate to produce a chiral dihydropyridinone, which serves as a versatile building block for a variety of substituted chiral piperidines. rsc.org
Table 3: Multi-Component Reactions for Piperidine Synthesis
| Reaction Name | Components | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Hantzsch-like Reaction | Aldehyde, Amine, β-Keto Ester (2 equiv.) | [K+PEG]Br₃⁻, Ethanol (B145695), RT | Highly functionalized piperidines | beilstein-journals.org |
| Phenylboronic Acid Catalyzed MCR | Benzaldehyde, Aniline, Ethyl Acetoacetate | Phenylboronic Acid, Acetonitrile, RT | Poly-substituted piperidines | researchgate.net |
| Vinylogous Mannich Reaction (VMR) | Aldehyde, Chiral Amine, 1,3-bis-silyloxy Enol Ether | Sn(OTf)₂, DCM, -78 °C to 0 °C | Chiral dihydropyridinones (piperidine precursors) | rsc.org |
| Copper-Catalyzed Cascade | Allene, Alkene, Trimethylsilyl Cyanide | Copper Catalyst | Tetrahydropyridines with C3/C5 substituents | rsc.org |
Preparation of Specific N-Substituted and Functionalized this compound Precursors
The biological activity of piperidine-based compounds is often tuned by the nature of the substituent on the ring nitrogen. Therefore, methods for preparing N-substituted this compound are essential for drug discovery and development. acs.orgresearchgate.net These substitutions can be achieved either by building the ring with the N-substituent already in place or by functionalizing the NH group of a pre-formed piperidine ring.
A common method for N-substitution is the reaction of a secondary piperidine, such as this compound, with an appropriate electrophile. For example, reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base yields the corresponding N-sulfonylated derivative. tjpr.org Further functionalization can then be carried out on other parts of the molecule.
Reductive amination is another versatile technique. This involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond. This method is widely used to introduce a variety of alkyl and aryl groups onto the nitrogen atom.
More advanced methods include palladium-catalyzed cross-coupling reactions, which can be used to form N-aryl piperidines. acs.org A recently developed strategy involves a rhodium-catalyzed reductive transamination of pyridinium salts. acs.org This process uses an exogenous amine to replace the original nitrogen atom of the pyridine ring during a cascade of reduction, hydrolysis, and reductive amination steps, allowing for the synthesis of diverse N-(hetero)aryl piperidines. acs.org Similarly, a general strategy using Zincke imine intermediates allows for the synthesis of a wide variety of N-(hetero)arylpyridinium salts, which can then be hydrogenated to the desired N-substituted piperidines. chemrxiv.org
Table 4: Methods for Preparing N-Substituted Piperidine Carboxylates
| N-Substituent Type | Synthetic Method | Precursor | Key Reagents | Reference(s) |
|---|---|---|---|---|
| N-Sulfonyl | Nucleophilic Substitution | Ethyl piperidine-4-carboxylate | 4-Chlorobenzenesulfonyl chloride, Na₂CO₃ | tjpr.org |
| N-(2-Aminoethyl) | Multi-step synthesis | Piperidine-3-carboxylic acid | - | researchgate.net |
| N-Aryl | Reductive Transamination | Pyridinium Salt | Exogenous Aryl Amine, Rh-catalyst, HCOOH | acs.org |
| N-(Hetero)aryl | Zincke Imine Formation & Hydrogenation | Pyridine, (Hetero)arylaniline | Zincke salt, H₂ | chemrxiv.org |
| N-Alkyl (Methyl) | Reductive Amination | Ethyl 4-phenyl-2-oxo-3-piperidinecarboxylate | Methylamine, H₂, Adams catalyst | google.com |
Medicinal Chemistry Applications and Drug Discovery Research
Ethyl Piperidine-3-carboxylate as a Key Intermediate in Pharmaceutical Synthesis
This compound is a versatile intermediate used in the synthesis of diverse pharmaceutical agents. chemimpex.comnetascientific.com The piperidine (B6355638) moiety is a common feature in many drugs, and this compound provides a readily available and modifiable scaffold for drug design and development. encyclopedia.pubmdpi.com Its utility as a building block stems from its ability to be incorporated into more complex molecular architectures, enabling the creation of novel therapeutic candidates. smolecule.compharmaoffer.com The chiral nature of its (R) and (S) enantiomers is particularly valuable in stereoselective synthesis, allowing for the development of drugs with specific three-dimensional structures crucial for targeted biological activity. chemimpex.comencyclopedia.pub Researchers utilize this compound as a precursor for synthesizing molecules aimed at treating a range of conditions, including those affecting the central nervous system. smolecule.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H15NO2 | chemimpex.com |
| Molecular Weight | 157.21 g/mol | chemimpex.comsmolecule.com |
| Appearance | Colorless to yellow clear liquid | chemimpex.com |
| Synonyms | Ethyl nipecotate, 3-Piperidinecarboxylic acid ethyl ester | chemimpex.comnih.gov |
Development of Analgesic and Anti-inflammatory Agents
The scaffold of this compound is utilized in the research and development of new analgesic and anti-inflammatory drugs. chemimpex.comnetascientific.com Its derivatives have been explored for their potential to mitigate pain and inflammation. Research has involved synthesizing ester and amide derivatives of existing non-steroidal anti-inflammatory drugs (NSAIDs) with piperidine-containing structures to enhance their therapeutic profiles. tubitak.gov.tr For example, studies have described the synthesis of compounds where this compound is acylated and incorporated into larger molecules designed as soluble epoxide hydrolase (sEH) inhibitors, a target for treating inflammatory diseases. nih.govnih.gov In one study, derivatives of ethyl nipecotate were amidated with carboxylic acids known for their anti-inflammatory properties, and the resulting compounds showed an ability to reduce carrageenan-induced paw edema in rats, indicating anti-inflammatory effects. researchgate.net
Research in Neurological Disorders and Central Nervous System (CNS) Therapeutics
This compound and its derivatives are fundamental in the development of therapeutics for neurological disorders. chemimpex.comnetascientific.comchemimpex.com The piperidine ring is a key structural element for many compounds targeting the central nervous system. smolecule.com The compound serves as a precursor in the formulation of drugs aimed at treating a variety of CNS conditions. chemimpex.comnetascientific.com Its chiral forms, (S)-ethyl piperidine-3-carboxylate and (R)-ethyl piperidine-3-carboxylate, are especially important for creating stereospecific molecules that can interact precisely with biological targets in the brain. chemimpex.comencyclopedia.pub This has led to its use in research programs focused on discovering treatments for mental health disorders, neurodegenerative diseases, and sleep disorders. bloomtechz.comsigmaaldrich.comsigmaaldrich.com
GABA Uptake Inhibitors Research and Development
This compound, also known as ethyl nipecotate, is a derivative of nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) reuptake. researchgate.netnih.gov As such, it is a key reactant and structural basis for the research and development of novel GABA uptake inhibitors. sigmaaldrich.comsigmaaldrich.com These inhibitors are investigated for their potential in treating neurological disorders associated with GABAergic neurotransmission dysfunction, such as epilepsy. researchgate.netnih.govresearchgate.net Research has focused on synthesizing derivatives to improve properties like blood-brain barrier permeability. researchgate.net For instance, studies have described the synthesis of various N-substituted piperidine-3-carboxylic acid derivatives and evaluated them as potential anticonvulsants. researchgate.net The development of Tiagabine, an anticonvulsant drug, involved extensive structure-activity relationship studies of nipecotic acid derivatives. acs.org
Serotonin (B10506) and Noradrenaline Reuptake Inhibitors (SNRIs) Research
This compound serves as a reactant in the synthesis of compounds designed as serotonin and noradrenaline reuptake inhibitors (SNRIs). smolecule.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com SNRIs are a class of antidepressants used to treat major depressive disorder, anxiety disorders, and chronic pain by increasing the levels of serotonin and norepinephrine (B1679862) in the brain. researchgate.net The piperidine scaffold provided by this compound is incorporated into the final structure of these potential drug candidates. researchgate.net Both the (R)- and (S)-enantiomers of the compound are listed as reactants for creating SNRIs, highlighting the importance of stereochemistry in this area of drug discovery. sigmaaldrich.comsigmaaldrich.com
DPP-4 Inhibitors Development
In the field of metabolic diseases, this compound is a crucial building block for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. smolecule.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. nih.gov They work by preventing the degradation of incretin (B1656795) hormones, which helps to control blood sugar levels. nih.gov The synthesis of the DPP-4 inhibitor Linagliptin, for example, can involve the condensation of (R)-piperidine-3-carboxylate with a xanthine-based intermediate. cbijournal.com The use of this specific chiral piperidine derivative is essential for the efficacy of the final drug. cbijournal.com
Dual H1/5-HT2A Receptor Antagonists for Sleep Disorder Research
Research into treatments for sleep disorders has utilized this compound as a starting material for the synthesis of dual H1/5-HT2A receptor antagonists. sigmaaldrich.comsigmaaldrich.com Compounds that act as antagonists or inverse agonists at the 5-HT2A receptor are investigated for their ability to improve sleep quality. google.comidrblab.net The development of these potential therapeutics involves using the piperidine structure from (R)-ethyl piperidine-3-carboxylate as a core component to build more complex molecules that can selectively target these receptors. sigmaaldrich.comsigmaaldrich.com
Anti-convulsant Agent Research
The piperidine-3-carboxylic acid scaffold, for which this compound is a key synthetic precursor, is a fundamental component in the design of gamma-aminobutyric acid (GABA) uptake inhibitors. These inhibitors are a class of anticonvulsant agents that function by increasing the concentration of GABA, the primary inhibitory neurotransmitter in the brain, in the synaptic cleft. By blocking the GABA transporter 1 (GAT-1), these compounds reduce the reuptake of GABA into neurons and glial cells, thereby enhancing GABAergic transmission and suppressing seizure activity.
One of the most notable drugs developed from this line of research is Tiagabine, a potent and selective GAT-1 inhibitor. acs.orgacs.org The synthesis of Tiagabine and its analogs often involves derivatives of nipecotic acid (piperidine-3-carboxylic acid), highlighting the importance of this compound as a starting material. acs.org Research has shown that the (R)-enantiomer of such piperidine derivatives often exhibits greater activity. frontiersin.org
Studies have explored various modifications of the piperidine ring to optimize anticonvulsant activity. For instance, novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid have been synthesized and screened for their anticonvulsant properties. researchgate.net Several of these compounds demonstrated significant in vitro permeability across the blood-brain barrier and showed potent activity in preclinical seizure models. researchgate.net Molecular modeling studies suggest that these compounds interact effectively with the active binding site of the human GAT-1. researchgate.net
Furthermore, research into tricyclic analogues of known GABA uptake inhibitors has utilized derivatives of nipecotic acid. nih.gov These studies have led to the development of compounds with high in vitro potency for inhibiting GABA uptake in rat synaptosomes and the ability to protect against chemically induced seizures in animal models. acs.orgnih.gov The data from these studies underscore the versatility of the this compound scaffold in generating diverse chemical entities with potential anticonvulsant effects.
Table 1: Research on this compound Derivatives as Anticonvulsants
| Compound Class | Research Focus | Key Findings |
|---|---|---|
| GABA Uptake Inhibitors (e.g., Tiagabine) | Development of selective GAT-1 inhibitors. | Piperidine-3-carboxylic acid core is essential for activity. acs.orgacs.org |
| Schiff Bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid | Synthesis and evaluation of novel anticonvulsants. | Potent activity in seizure models and good BBB permeability. researchgate.net |
| Tricyclic Analogues | Exploration of new chemical space for GABA uptake inhibitors. | High in vitro potency and in vivo efficacy in seizure models. nih.gov |
| GAT-1 Transgenic Mice Studies | Investigating the role of GABAergic transmission in epileptogenesis. | Ethyl nipecotate showed anticonvulsant effects. biocrick.com |
Applications in Peptide Chemistry for Drug Efficacy and Stability Enhancement
The incorporation of non-natural amino acids and cyclic scaffolds like the piperidine-3-carboxylic acid moiety into peptides is a well-established strategy to enhance their therapeutic properties. This compound serves as a valuable building block in this context, offering a way to introduce conformational constraints and improve the stability and efficacy of peptide-based drugs. chemimpex.com The rigid piperidine ring can help to lock the peptide into a bioactive conformation, increasing its affinity for its target receptor or enzyme.
The use of piperidine-based structures can also protect peptides from degradation by proteases, thereby extending their half-life in the body. This is a critical factor in the development of peptide drugs, as their inherent instability is a major limitation. The chemical stability and reactivity of this compound make it a suitable component for solid-phase peptide synthesis (SPPS). sigmaaldrich.com For example, the related N-Boc-piperidine-3-carboxylic acid is utilized in peptide synthesis to create more stable and effective therapeutics. chemimpex.com
Investigations into Human Tryptase Inhibitors and Anti-thrombotic Agents
This compound is a reactant in the synthesis of inhibitors targeting human tryptase. sigmaaldrich.com Tryptase is a serine protease released from mast cells during allergic and inflammatory responses, making it a therapeutic target for conditions like asthma and inflammatory bowel disease. researchgate.netnih.gov Research has focused on developing potent and selective tryptase inhibitors. Spirocyclic piperidine amide derivatives have been explored, with some analogues showing high potency (IC50 < 10 nM) and excellent selectivity against other proteases like trypsin. researchgate.net
In the realm of anti-thrombotic agents, derivatives of piperidine-carboxylic acid have been investigated as inhibitors of Factor XIa (FXIa). nih.gov FXIa is a key enzyme in the blood coagulation cascade, and its inhibition is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. nih.gov Highly substituted piperidine-carboxylic acid derivatives have demonstrated potent inhibition of human FXIa in the nanomolar range and have shown antithrombotic activity in preclinical models. nih.gov
Table 2: this compound in Tryptase and FXIa Inhibitor Research
| Target | Compound Class | Therapeutic Area | Key Findings |
|---|---|---|---|
| Human Tryptase | Spirocyclic piperidine amides | Allergic & Inflammatory Diseases | Potent and selective inhibitors identified (IC50 < 10 nM). researchgate.net |
| Factor XIa | Substituted piperidine-carboxylic acids | Thrombosis | Potent inhibitors with nanomolar IC50 values and in vivo antithrombotic activity. nih.gov |
Research on Acetyl-CoA Carboxylase (ACC) Inhibitors
Acetyl-CoA carboxylase (ACC) is a crucial enzyme in fatty acid metabolism, catalyzing the formation of malonyl-CoA, a key building block for fatty acid synthesis and a regulator of fatty acid oxidation. nih.govucl.ac.uk Inhibition of ACC is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. nih.govucl.ac.uk
The piperidine scaffold, derived from precursors like this compound, has been incorporated into the design of ACC inhibitors. For instance, spirocyclic piperidine lactam-based ACC inhibitors have been synthesized and evaluated. acs.org These complex structures are built upon a piperidine core, and their synthesis often involves multi-step sequences where the piperidine ring is a central feature. acs.org
Furthermore, patent literature reveals the development of 3-carboxamidopiperidine derivatives as ACC inhibitors. sci-hub.se These compounds have been explored for their ability to modulate ACC activity, with the ultimate goal of controlling fatty acid metabolism. The research in this area has led to the identification of potent ACC inhibitors, with some advancing to clinical trials to assess their efficacy in treating metabolic disorders. nih.gov
Table 3: Piperidine-Based Scaffolds in ACC Inhibitor Development
| Compound Series | Key Structural Feature | Research Objective |
|---|---|---|
| Spirocyclic Lactams | Fused pyrazolo-spirolactam core | Synthesis of novel ACC inhibitors. acs.org |
| 3-Carboxamidopiperidines | Amide linkage at the 3-position of piperidine | Exploration of structure-activity relationships for ACC inhibition. sci-hub.se |
| Spirocyclic Ketones | Ketone-containing spirocyclic piperidine | Attenuation of metabolic reduction to improve human pharmacology projections. nih.gov |
Agrochemical Research and Development
Role of Ethyl Piperidine-3-carboxylate in Enhancing Efficacy of Pesticides
The primary role of this compound in pesticide development is that of a foundational chemical scaffold. chemimpex.com Its structure is modified through various chemical reactions to produce new active ingredients for crop protection products. The piperidine (B6355638) moiety is a common feature in many bioactive compounds, and by using this compound as a precursor, chemists can synthesize a diverse range of derivatives. netascientific.comsolubilityofthings.com
Research in this area focuses on creating compounds with enhanced insecticidal or pesticidal activity. vulcanchem.com The reactivity and structural features of this compound make it an attractive starting point for developing next-generation pesticides that aim for improved effectiveness against target pests. bloomtechz.com The process involves synthesizing derivatives and screening them for biological activity, a strategy that is fundamental to discovering more potent and effective crop protection agents.
Applications in Herbicide Formulations and Crop Yield Improvement Strategies
A key strategy in herbicide research involves using a known bioactive chemical group and attaching it to a scaffold like a piperidine ring to create new compounds with potentially superior properties. Research has been conducted on novel uracil (B121893) compounds that incorporate a piperidine moiety to develop new, effective herbicides. sioc-journal.cn In one such study, scientists synthesized a series of novel uracil derivatives containing a piperidine structure and tested their post-emergence herbicidal activity against various weed species. sioc-journal.cn The findings indicated that several of the synthesized compounds exhibited excellent control over broadleaved weeds. sioc-journal.cn
The results from this type of research highlight the strategic importance of piperidine-containing intermediates. For example, specific compounds from the study demonstrated significant control over weeds like zinnia and velvetleaf at very low application rates, while showing no harmful effects on desired gramineous crops like barnyard grass. sioc-journal.cn This selectivity is a critical factor in crop yield improvement, as it ensures that weeds are eliminated without damaging the crops themselves.
The data below, derived from research into novel uracil herbicides containing a piperidine moiety, illustrates the efficacy of this development strategy.
Table 1: Herbicidal Activity of Synthesized Uracil Compounds Containing a Piperidine Moiety This table is based on research findings for derivatives and illustrates the application of piperidine structures in agrochemical development.
| Compound Code | Application Rate (g/hm²) | Target Weed | Control Effect (%) |
| 8a | 37.5 | Zinnia elegans | 90% - 100% |
| 8d | 37.5 | Abutilon theophrasti | 90% - 100% |
| 8i | 37.5 | Zinnia elegans | 90% - 100% |
| 8j | 37.5 | Abutilon theophrasti | 90% - 100% |
| 8k | 37.5 | Zinnia elegans | 90% - 100% |
| 8i | 9.375 | Zinnia elegans | 50% - 90% |
| 8k | 9.375 | Abutilon theophrasti | 50% - 90% |
Source: Adapted from research on the herbicidal activity of novel uracil compounds containing a piperidine moiety. sioc-journal.cn
This approach of using building blocks like this compound to create targeted, highly effective herbicides is a central strategy for enhancing crop protection and ultimately boosting agricultural productivity. pmarketresearch.com
Derivatization Reactions and Functional Group Transformations in Research
N-Substitution Reactions of the Piperidine (B6355638) Nitrogen
The secondary amine in the piperidine ring is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents. These N-substitution reactions, including alkylation and acylation, are fundamental in modifying the molecule's properties.
N-Alkylation: This reaction involves the attachment of an alkyl or arylalkyl group to the piperidine nitrogen. It is commonly achieved by reacting ethyl piperidine-3-carboxylate with alkyl halides or other electrophilic partners. For instance, reacting 4-oxopiperidine-3-carboxylate precursors with phenethyl halides in polar aprotic solvents like DMF under basic conditions is a known method for N-alkylation. Another example involves the reaction of this compound with 2-bromo ethanol (B145695) in the presence of potassium carbonate to yield the N-hydroxyethyl derivative. uni-mainz.de The alkylation of N-methyl isonipecotic acid with ethyl iodide has also been studied, demonstrating that such reactions can result in a mixture of isomers. semanticscholar.org
N-Acylation: The piperidine nitrogen can also be acylated to form amides. This is a common strategy for linking the piperidine core to other molecular fragments. A primary example is the N-acylation of ethyl piperidine-2-carboxylate with chloroacetyl chloride, a reaction that proceeds readily. vulcanchem.com This introduces a reactive chloroacetyl group, which can be further modified. vulcanchem.com Similarly, the piperidine nitrogen can attack acyl chlorides, such as a tetrazole-5-carbonyl chloride derivative, to form a stable amide linkage, incorporating a heteroaromatic system into the final molecule. vulcanchem.com
Interactive Table of N-Substitution Reactions Below is a summary of representative N-substitution reactions performed on this compound and its analogues.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| N-Alkylation | Phenethyl halides, DMF, base | N-phenethylpiperidine derivative | |
| N-Alkylation | 2-Bromo ethanol, K₂CO₃, 1,4-dioxane | N-(2-hydroxyethyl)piperidine derivative | uni-mainz.de |
| N-Acylation | Chloroacetyl chloride, base | N-chloroacetylpiperidine derivative | vulcanchem.com |
| N-Acylation | Tetrazole-5-carbonyl chloride | N-tetrazoloylpiperidine derivative | vulcanchem.com |
| Reductive Amination | Aldehydes/ketones | N-substituted piperidine derivative | vulcanchem.com |
Ester Hydrolysis and Transesterification Reactions
The ethyl ester group at the C-3 position is another key functional handle for derivatization. It can undergo hydrolysis to yield the corresponding carboxylic acid or transesterification to form different esters.
Ester Hydrolysis: The hydrolysis of the ethyl ester to piperidine-3-carboxylic acid is a common transformation, often performed under acidic or basic conditions. vulcanchem.com This reaction is a critical step in the synthesis of many derivatives, as the resulting carboxylic acid is a versatile intermediate for forming amides and other conjugates. vulcanchem.comrsc.org For example, the hydrolysis of an N-substituted this compound using lithium hydroxide (B78521) has been reported as a key step in synthesizing GABA transporter ligands. uni-mainz.de
Transesterification: This process involves the reaction of the ethyl ester with another alcohol to replace the ethyl group with a different alkyl or aryl group. vulcanchem.com This can be a strategic move to alter the compound's physicochemical properties, such as lipophilicity or metabolic stability. vulcanchem.com A notable study investigated the in vitro and in vivo trans-esterification of a complex this compound derivative in the presence of ethanol. nih.gov The study found that the reaction was catalyzed by carboxylesterases and that the presence of ethanol could alter the drug's pharmacokinetics by competing with hydrolysis. nih.gov
Reactions Involving the Carboxylate Group for Novel Conjugates
Once the ethyl ester is hydrolyzed to the carboxylic acid, this group becomes a versatile anchor point for creating novel conjugates, most commonly through the formation of amide bonds.
The carboxylic acid can be activated and coupled with a wide range of amines to produce a diverse library of amide derivatives. This amide coupling is a cornerstone of medicinal chemistry for building complex molecules. For example, piperidine-3-carboxylic acid can be reacted with 2-hydroxy-ethylamine to form N-(2-hydroxyethyl)piperidine-3-carboxamide. fluorochem.co.ukdougdiscovery.com In another study, novel Schiff bases were synthesized starting from 1-(2-Aminoethyl)piperidine-3-carboxylic acid, showcasing a multi-step derivatization strategy that begins with modifications at both the nitrogen and the carboxylate positions. researchgate.net The reduction of the ester group using powerful reducing agents like lithium aluminum hydride can also be performed to yield the corresponding primary alcohol, (piperidin-3-yl)methanol, which provides an alternative site for further derivatization. smolecule.com
Introduction of Heteroatoms and Ring Systems through Derivatization
Derivatization of this compound is a powerful method for introducing additional heteroatoms and constructing complex, fused ring systems. These modifications are often crucial for achieving desired biological activity.
For instance, the piperidine nitrogen can be coupled with pre-formed heterocyclic systems. One synthetic route involves the N-acylation with a tetrazole-5-carbonyl chloride derivative, thereby introducing a five-membered, nitrogen-rich tetrazole ring onto the piperidine scaffold. vulcanchem.com In another example, a tetrahydroquinazoline (B156257) moiety was attached to the piperidine nitrogen, creating a complex molecule with a fused bicyclic heteroaromatic system. Multi-component reactions represent another advanced strategy. Although not starting directly from this compound, the synthesis of substituted furo[3,2-c]chromen-4-ones from coumarins illustrates how complex, fused heterocyclic systems can be constructed in a single pot. mdpi.com Furthermore, research on the synthesis of furylthiadiazole derivatives and their subsequent reactions with various nucleophiles demonstrates how a stable furan-thiadiazole fragment can be incorporated and maintained through several transformation steps. researchgate.net
Exploration of Reaction Kinetics and Mechanisms in Derivatization Processes
Understanding the kinetics and mechanisms of these derivatization reactions is crucial for optimizing reaction conditions and predicting outcomes.
Studies have delved into the kinetics of specific transformations. For example, research has shown that (S)-ethyl piperidine-3-carboxylate can undergo unimolecular elimination reactions under gas-phase conditions, which adhere to first-order rate laws. vulcanchem.com A study on a related compound, ethyl 1-piperidineacetate, found that its alkylation with ethyl bromoacetate (B1195939) followed second-order kinetics. sigmaaldrich.com Mechanistic investigations have also provided valuable insights. The trans-esterification of an this compound derivative in the presence of ethanol was shown to be catalyzed by carboxylesterases via a competitive mechanism against hydrolysis. nih.gov In the field of C-H activation, a novel catalytic transformation, the decarbonylative arylation of proline esters (a related cyclic α-amino ester), was discovered, proceeding through a mechanism where the carboxylate group is replaced by an aryl ring. nih.gov
Biological Activity and Pharmacological Mechanisms Research
Studies on Enzyme Activity Modulation
Ethyl piperidine-3-carboxylate serves as a foundational scaffold for synthesizing derivatives with significant enzyme-inhibiting properties. chemimpex.com Research has focused on creating novel compounds that can selectively modulate the activity of various enzymes implicated in disease.
Derivatives of this compound have been identified as potent inhibitors of several key enzymes:
Lipoxygenase (LOX): Certain derivatives have demonstrated significant inhibitory potential against lipoxygenase. bioline.org.brnih.gov For instance, S-substituted derivatives of a parent compound synthesized from this compound showed notable lipoxygenase inhibition, with one n-pentyl substituted derivative exhibiting an IC50 value of 20.72 ± 0.34 µmoles/L. bioline.org.br Another study on piperidine (B6355638) pyrimidine (B1678525) cinnamic acid amides identified two highly potent lipoxygenase inhibitors with IC50 values of 1.1 μM and 10.7 μM. nih.gov The mechanism is thought to involve the interaction of the thiazine (B8601807) core's sulfur atom with the Fe(III) center in the enzyme's active site. mums.ac.ir
Acetylcholinesterase (AChE): New Schiff bases derived from Ethyl 4-aminopiperidine-1-carboxylate have been synthesized and shown to be potent inhibitors of human acetylcholinesterase (hAChE). acgpubs.org Molecular docking studies revealed that these compounds have strong binding energies, comparable to or even exceeding that of the reference drug Tacrine. acgpubs.org
Cathepsin K: A series of piperidine-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit cathepsin K, an enzyme involved in bone resorption. mdpi.com One derivative, compound H-9, was a particularly potent inhibitor with an IC50 value of 0.08 µM. mdpi.com
NLRP3 Inflammasome: The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, derived from piperidine structures, has been explored for its ability to inhibit the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.com Selected compounds were shown to directly inhibit the ATP hydrolysis activity of the NLRP3 enzyme. mdpi.com
Other Enzymes: (S)-Ethyl piperidine-3-carboxylate is also used as a reactant in the synthesis of inhibitors for other enzymes, such as Dipeptidyl peptidase-4 (DPP-4) and human tryptase. sigmaaldrich.comsigmaaldrich.com
Receptor Binding Investigations and Ligand-Receptor Interactions
The piperidine ring is a crucial structural feature that allows derivatives of this compound to interact with various biological receptors. These interactions are fundamental to their pharmacological effects.
Extensive research has been conducted on piperidine-based analogues as ligands for monoamine transporters, which are critical in regulating neurotransmitter levels in the brain. ebi.ac.ukacs.org These studies are often in the context of developing treatments for cocaine abuse. nih.gov
Dopamine (B1211576) Transporter (DAT): Many piperidine-3-carboxylic acid esters are potent inhibitors of the dopamine transporter. nih.gov One of the most potent compounds synthesized, a 3-n-propyl derivative, had a binding affinity (Ki) of 3 nM, making it 33-fold more potent than cocaine. nih.gov
Serotonin (B10506) Transporter (SERT) and Norepinephrine (B1679862) Transporter (NET): Structure-activity relationship (SAR) studies show that modifications to the piperidine structure can tune the selectivity for different transporters. ebi.ac.ukacs.org For example, N-demethylation of certain piperidine-based ligands leads to improved activity at the SERT and NET. acs.orgnih.gov Replacing the N-methyl group with phenylalkyl groups can also enhance activity at the SERT. acs.orgnih.gov
The stereochemistry of these molecules plays a critical role in their binding affinity and selectivity for different transporters. ebi.ac.uk Molecular docking studies are often employed to hypothesize binding modes and understand these interactions at an atomic level. acgpubs.orgresearchgate.net For example, docking studies of one analgesic piperidine derivative in the opioid receptor showed a key interaction between the compound's nitro group and an arginine residue in the receptor's active site. researchgate.net
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
|---|---|---|---|---|
| (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate | 21 | 7.6 | - | ebi.ac.uk |
| 3-n-propyl derivative [(-)-9] | 3 | - | - | nih.gov |
| N-isopropyl ligand [3a] | >810 | <3.27 µM | - | acs.orgnih.gov |
| N-norester [2a] | - | - | - | acs.orgnih.gov |
Exploration of Biochemical Pathways Modulation
Derivatives of this compound are utilized to modulate various biochemical pathways, offering insights into disease mechanisms and potential therapeutic strategies. chemimpex.com
GABAergic Neurotransmission: this compound, also known as ethyl nipecotate, is a derivative of nipecotic acid, a known GABA reuptake inhibitor. mdpi.com This makes its derivatives valuable tools for research into diseases involving dysfunction of the GABAergic system. mdpi.comresearchgate.net By inhibiting the GABA Transporter 1 (GAT1), these compounds can increase the concentration of GABA in the synaptic cleft, which is a key therapeutic strategy for managing neurological disorders like epilepsy. frontiersin.org
Inflammatory Pathways: As noted, derivatives can inhibit enzymes like lipoxygenase and the NLRP3 inflammasome, which are central to inflammatory pathways. bioline.org.brmdpi.com The inhibition of lipoxygenase reduces the production of leukotrienes, which are mediators of inflammation. mums.ac.ir
Multi-Targeting Approaches: Researchers are designing multi-targeting compounds from this compound that can affect more than one biochemical pathway simultaneously. mdpi.com For example, by amidating ethyl nipecotate with carboxylic acids that have antioxidant properties, researchers have created compounds that can potentially combat the multi-faceted nature of diseases like Alzheimer's by addressing both neurotransmission and oxidative stress. mdpi.com
In Vitro and In Vivo Biological Evaluation Methodologies
A variety of methodologies are employed to assess the biological activity of this compound derivatives, ranging from cell-based assays to animal studies.
Cell-based assays are crucial for the initial screening and characterization of these compounds. They provide a controlled environment to study specific molecular interactions.
GABA Uptake Assays: To evaluate GAT1 inhibition, researchers use uptake assays with cells engineered to express the transporter, such as Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells. frontiersin.orgacs.org These assays typically involve measuring the uptake of radiolabeled GABA ([3H]GABA) into the cells. acs.orguni-muenchen.de A reduction in uptake in the presence of a test compound indicates inhibitory activity. acs.org The inhibitory potency (IC50) can then be determined. acs.org
Enzyme Inhibition Assays: For assessing enzyme inhibition, such as NLRP3, cell-based assays measure downstream effects like pyroptotic cell death and the release of inflammatory cytokines (e.g., IL-1β) from specialized cells like differentiated THP-1 monocytes. mdpi.com
Permeability and Viability Assays: The potential for a compound to be effective in the central nervous system is often predicted using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), which assesses blood-brain barrier permeability. researchgate.net Standard assays like the MTT assay are used to evaluate the cytotoxicity of the compounds and ensure they are not toxic to cells at effective concentrations. mdpi.comresearchgate.net
Western Blot Analysis: This technique is used to confirm that a compound's activity is due to the modulation of a specific protein target. For example, Western blotting can show the downregulation of cathepsin K expression in cells treated with an inhibitory piperidine derivative. mdpi.com
Following promising in vitro results, piperidine analogues are often advanced to in vivo studies to evaluate their effects on behavior and physiology in living organisms.
Locomotor Activity (LMA) Studies: These studies, typically conducted in mice, are used to assess the stimulant or depressant effects of a compound. acs.orgacs.org The animal's movement is tracked over time after administration of the compound and compared to a vehicle control. acs.org Some piperidine analogues have shown prolonged stimulant effects, while others produce biphasic effects with initial depression followed by stimulation. nih.govacs.org
Drug Discrimination Studies: This behavioral model is used to determine if a new compound has subjective effects similar to a known drug of abuse, such as cocaine. acs.org Animals are trained to recognize the effects of a specific drug, and researchers then test if the new compound can substitute for it. nih.govacs.org
Anticonvulsant Models: To test for anticonvulsant activity, animal models of seizures are used, such as those induced by pentylenetetrazole (sc-PTZ) or DMCM. researchgate.net The ability of a compound to prevent or delay the onset of seizures indicates potential therapeutic value. researchgate.net
Neurotoxicity and Analgesia Models: The rotarod test is a common method to assess whether a compound causes motor impairment or neurotoxicity. researchgate.net Ex vivo models using animal tissues can be used to screen for analgesic effects. researchgate.net
Antimicrobial and Lipoxygenase Inhibitory Properties of this compound Derivatives
In addition to their effects on the central nervous system, derivatives of this compound have been synthesized and investigated for their antimicrobial and anti-inflammatory properties. bioline.org.br A study focused on S-substituted derivatives of 5-(1-(4–chlorophenylsulfonyl) piperidin-3-yl)-1,3,4-oxadiazole-2-thiol, which was synthesized using this compound as a starting material. bioline.org.br
These derivatives were evaluated for their ability to inhibit lipoxygenase and their activity against a panel of bacteria.
Lipoxygenase Inhibition: Several derivatives showed potent inhibition of the lipoxygenase enzyme. Compound 5e , which has an n-pentyl group, was a more potent inhibitor than the standard, Baicalein, with an IC50 of 20.72 ± 0.34 µmoles/L. bioline.org.br
Antimicrobial Activity: The compounds were tested against both Gram-negative (Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Bacillus subtilis, Staphylococcus aureus) bacteria. bioline.org.br Compound 5b , with an n-propyl substitution, demonstrated the strongest and broadest antibacterial potential. bioline.org.br Other derivatives with n-butyl, n-pentyl, and n-octyl groups also showed good activity, particularly against S. typhi and B. subtilis. bioline.org.br
| Compound | Substitution | Lipoxygenase Inhibition IC50 (µM) | Antibacterial Activity (Notable Strains) | Reference |
|---|---|---|---|---|
| 5b | n-propyl | - | Significant against all tested strains (S. typhi, E. coli, P. aeruginosa, B. subtilis, S. aureus) | bioline.org.br |
| 5d | n-butyl | - | Good against S. typhi and B. subtilis | bioline.org.br |
| 5e | n-pentyl | 20.72 | Good against S. typhi and B. subtilis | bioline.org.br |
| 5g | n-octyl | - | Good against S. typhi and B. subtilis | bioline.org.br |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Stereochemistry on Biological Activity and Selectivity
The three-dimensional arrangement of atoms in ethyl piperidine-3-carboxylate derivatives is a critical determinant of their biological function and selectivity. The chiral center at the 3-position of the piperidine (B6355638) ring means that enantiomers can exhibit significantly different interactions with their biological targets. solubilityofthings.comcymitquimica.com
Research has consistently shown that the stereochemistry of the piperidine-3-carboxylate core is crucial for its binding affinity and specificity to enzymes and receptors. For instance, in the context of GABA uptake inhibition, analogs of nipecotic acid (piperidine-3-carboxylic acid) demonstrate marked stereoselectivity. The (R)-configured enantiomers of nipecotic acid analogs have been reported to be significantly more potent GABA uptake inhibitors compared to their (S)-counterparts. vulcanchem.com This highlights the importance of the specific 3D orientation of the carboxylic acid group for effective binding to the GABA transporter. vulcanchem.com
In other applications, such as the development of antimelanoma agents, a clear enantioselectivity has also been observed. Studies on N-arylpiperidine-3-carboxamide derivatives showed that the S-configuration at the 3-position of the piperidine ring resulted in substantially higher antiproliferative activity. nih.gov The S-enantiomer of one hit compound was 15 times more potent than the corresponding R-enantiomer. nih.gov
These findings underscore that a precise stereochemical configuration is essential for optimal interaction with biological targets, influencing both the potency and the selectivity profile of this compound derivatives.
Table 1: Impact of Stereochemistry on Biological Activity
| Compound Series | Stereoisomer | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| N-arylpiperidine-3-carboxamides | S-configuration | Antimelanoma Activity (A375 cells) | Showed a 15-fold increase in potency over the R-configuration. | nih.gov |
| N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC) | (3S,4S) | Dopamine (B1211576)/Serotonin (B10506) Reuptake Inhibition | Exhibited the highest overall activity at DAT, SERT, and NET. | wikipedia.org |
| N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC) | (3R,4S) | Dopamine/Serotonin Reuptake Inhibition | Demonstrated the highest selectivity for the serotonin transporter (5-HTT). | wikipedia.org |
| Nipecotic Acid Analogs | (R)-configuration | GABA Uptake Inhibition | Significantly more potent than the (S)-enantiomers. | vulcanchem.com |
Modulation of Piperidine Ring Substituents on Pharmacological Profiles
Modifications to the substituents on the piperidine ring of this compound analogs have a profound impact on their pharmacological profiles. These substitutions can influence potency, selectivity, and even the fundamental nature of the compound's activity (e.g., agonist versus antagonist).
The nitrogen atom of the piperidine ring is a common site for modification. In studies of cocaine analogs based on a piperidine scaffold, N-substitution was a key area of investigation. acs.org N-demethylation of certain trans-(+)-3α-piperidine-based ligands led to enhanced activity at the serotonin (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov Conversely, replacing the N-methyl group with larger phenylalkyl groups often resulted in decreased activity at the dopamine transporter (DAT) while modestly improving SERT affinity. acs.orgnih.gov The introduction of polar groups into the N-alkyl substituent generally led to a decrease in activity at all monoamine transporters. nih.gov
Substitutions at other positions on the piperidine ring are also critical. In a series of potent opioid receptor antagonists, the presence of a methyl group at the 3-position of the 4-(3-hydroxyphenyl)piperidine (B9838) scaffold was found to be responsible for the antagonist properties. acs.org Altering the substituent at the 4-position from a methyl to a larger propyl group introduced mixed agonist-antagonist effects. acs.org
In the context of monoamine oxidase (MAO) inhibitors, substitutions on a piperidine ring fused to a benzodioxazole (B13963649) system showed that a 4-methylpiperidine (B120128) substituent produced high MAO-B inhibition. acs.org Furthermore, para-substitution on a phenyl-piperidine ring was found to be preferable to meta-substitution for MAO inhibitory activity. acs.org Research on dual histamine (B1213489) H3 and sigma-1 receptor antagonists highlighted that the piperidine ring itself, as opposed to a piperazine (B1678402) ring, was a crucial structural element for high affinity at the sigma-1 receptor. nih.govacs.org
Table 2: Effect of Piperidine Ring Substituents on Activity
| Core Scaffold | Substituent Modification | Effect on Pharmacological Profile | Reference |
|---|---|---|---|
| trans-(+)-4-(4-Chlorophenyl)piperidine-3-carboxylic Acid Methyl Ester | N-demethylation | Improved activity at SERT and NET. | nih.gov |
| trans-(+)-4-(4-Chlorophenyl)piperidine-3-carboxylic Acid Methyl Ester | Replacement of N-methyl with N-phenylalkyl | Modest improvement at SERT, loss of activity at DAT. | acs.org |
| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | 3-methyl group | Conferred pure opioid antagonist properties. | acs.org |
| Benzodioxazole-coupled piperidines | 4-methylpiperidine | Resulted in high MAO-B inhibition. | acs.org |
| Histamine H3 / Sigma-1 Ligands | Piperidine ring (vs. piperazine) | Crucial for high affinity at sigma-1 receptor. | nih.gov |
Investigation of Linker and Terminal Group Variations on Activity
Beyond the core piperidine ring, variations in the linker and terminal groups of this compound derivatives are instrumental in defining their biological activity. Structure-activity relationship (SAR) studies have explored how the nature, length, and flexibility of these components can be optimized.
In the development of STAT3 inhibitors, the linker connecting a carboxylic acid motif to other parts of the molecule was systematically modified. nih.gov Replacing a sulfonamide linker with an amide or a methylene (B1212753) group was not well-tolerated, indicating the specific requirements of the linker for activity. nih.govacs.org
For a series of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, the terminal groups (R3) attached to a B ring were varied. nih.gov It was found that replacing the original thiazole (B1198619) with larger six-membered aryl groups like phenyl or pyridine (B92270) did not improve activity. However, the introduction of five-membered heterocycles containing nitrogen or sulfur, such as pyrrole, significantly enhanced antimelanoma effects. nih.gov
Similarly, in the design of quinoline-based AChE inhibitors, a methylene linker between the piperidine ring and an N-amide was shown to result in higher potency compared to compounds without this spacer. arabjchem.org This suggests that the linker's length plays a crucial role in correctly positioning the functional groups within the enzyme's active site. arabjchem.org
The terminal aromatic ring itself is also a key point for modification. In a series of dihydropyrazolone-based inhibitors of Trypanosoma cruzi, attaching a piperidine as a linker opened up new possibilities for derivatization. frontiersin.org Attaching various aromatic rings to this piperidine linker showed that a 3-cyanophenyl and a methyl-5-picolinate group resulted in low micromolar activity. frontiersin.org
These studies demonstrate that the linker and terminal groups are not mere appendages but are integral to the pharmacophore, influencing potency and selectivity through specific interactions with the biological target.
Table 3: Influence of Linker and Terminal Group Variations
| Compound Series | Linker/Terminal Group Variation | Impact on Activity | Reference |
|---|---|---|---|
| N-arylpiperidine-3-carboxamides (Antimelanoma) | Terminal five-membered heterocycles (e.g., pyrrole) vs. six-membered rings. | Five-membered heterocycles enhanced activity. | nih.gov |
| Quinoline-based AChE inhibitors | Inclusion of a methylene linker vs. no linker. | The presence of a linker increased inhibitory effect. | arabjchem.org |
| Dihydropyrazolone derivatives (Anti-Trypanosoma) | Terminal 3-cyanophenyl or methyl-5-picolinate on piperidine linker. | Resulted in low micromolar activity. | frontiersin.org |
| STAT3 Inhibitors | Replacement of sulfonamide linker with amide or methylene. | Modifications were not tolerated, decreasing potency. | nih.govacs.org |
Elucidation of Binding Interactions through SAR
Structure-activity relationship studies are fundamental to elucidating the specific binding interactions between this compound derivatives and their protein targets. By correlating structural modifications with changes in biological activity, researchers can build pharmacophore models and infer key molecular interactions.
In the design of novel anticonvulsants based on piperidine-3-carboxylic acid, molecular docking studies on the human GABA transporter 1 (GAT1) were used to rationalize SAR findings. researchgate.netajchem-a.com These models showed that the piperidine nitrogen likely engages in an ionic or hydrogen-bonding interaction, a common feature for monoamine transporter inhibitors. acs.org The docked poses of active compounds revealed complementary interactions within the active binding pocket of GAT1. researchgate.net
For N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, a six-point pharmacophore hypothesis was generated based on SAR data. nih.gov This model proposed key features for activity: a hydrogen-bond acceptor (the carbonyl group of the carboxamide), a hydrophobic group, a positively ionizable group (the piperidine nitrogen), and three aromatic rings. The most active compounds fit this model well, suggesting these interactions are crucial for their biological effect. nih.gov
Similarly, for dual-acting histamine H3 and sigma-1 receptor ligands, the piperidine ring was identified as a critical structural element for sigma-1 affinity. nih.gov Molecular modeling suggested that for sigma-1 receptor ligands, a central amine site flanked by two hydrophobic domains is a general requirement, which is fulfilled by the substituted piperidine scaffold. nih.gov
In another example, SAR and molecular modeling of quinoline (B57606) derivatives as acetylcholinesterase (AChE) inhibitors indicated that the piperidinium (B107235) ion snakes along the active site gorge, making cation-π interactions with aromatic residues like Tyr337 and Phe338. arabjchem.org These detailed models, built upon extensive SAR data, are invaluable for understanding the molecular basis of a compound's activity and for guiding the rational design of more potent and selective molecules.
Table 4: Key Binding Interactions Inferred from SAR
| Compound Series | Biological Target | Inferred Binding Interactions | Reference |
|---|---|---|---|
| Piperidine-3-carboxylic acid derivatives | GABA Transporter 1 (GAT1) | Ionic/H-bond interaction from piperidine nitrogen; complementary interactions in the binding pocket. | researchgate.netajchem-a.com |
| N-arylpiperidine-3-carboxamides | Unknown (Antimelanoma) | H-bond acceptor (amide carbonyl), positively ionizable group (piperidine N), hydrophobic and aromatic interactions. | nih.gov |
| Piperidine derivatives | Sigma-1 Receptor | Central amine site flanked by two hydrophobic domains. | nih.gov |
| Quinoline-piperidine amides | Acetylcholinesterase (AChE) | Cation-π interactions between the piperidinium ion and aromatic residues (Tyr337, Phe338) in the active site gorge. | arabjchem.org |
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Enantiomeric Purity Assessment
Chromatography is the cornerstone for separating and quantifying the enantiomers of ethyl piperidine-3-carboxylate, ensuring the stereochemical purity crucial for its intended applications.
Chiral HPLC is a primary technique for resolving the enantiomers of this compound. The development of a successful chiral separation method hinges on the selection of an appropriate chiral stationary phase (CSP) and mobile phase system. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and excellent enantioselective performance. researchgate.net
Method development often begins with screening a variety of columns and mobile phases to find a suitable combination. sigmaaldrich.com For compounds like this compound, normal-phase chromatography, employing solvents such as hexane (B92381) and isopropanol, often provides good results on polysaccharide-based CSPs. bgb-analytik.com The separation relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, leading to different retention times. bgb-analytik.com Factors such as temperature and flow rate are optimized to enhance resolution; lower flow rates and decreased temperatures can often improve chiral selectivity. sigmaaldrich.com
Table 1: Illustrative Chiral HPLC Method Parameters for Piperidine (B6355638) Derivatives
| Parameter | Condition | Purpose |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | Provides chiral recognition sites for enantiomeric separation. researchgate.net |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Elutes the compound; the ratio is adjusted to optimize resolution and retention time. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation; lower flow rates can improve resolution. sigmaaldrich.com |
| Temperature | Ambient or controlled (e.g., 25°C) | Affects interaction kinetics; lower temperatures can enhance selectivity. sigmaaldrich.com |
| Detection | UV (e.g., 210 nm) or Refractive Index (RI) | Monitors the elution of the enantiomers. |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster and more efficient separations. sielc.comsielc.com For the analysis of this compound and its derivatives, UPLC offers reduced analysis times and lower solvent consumption, making it ideal for high-throughput screening. sielc.com UPLC systems can be coupled with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification, which is particularly useful in complex sample matrices. researchgate.net The high resolution provided by UPLC is also advantageous for separating closely related impurities from the main compound. sielc.comsielc.com
Mass Spectrometry (MS) Coupled Techniques for Structural Elucidation and Quantification
Mass spectrometry, especially when coupled with a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC), is a powerful tool for the analysis of this compound.
GC-MS: In GC-MS analysis, the mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak confirms the molecular weight, while fragment ions provide structural information. For this compound, a prominent peak is often observed at m/z 84, corresponding to the piperidine ring fragment after the loss of the ethyl carboxylate group. nih.gov
LC-MS/MS: This technique is invaluable for detecting and quantifying the compound in various samples. researchgate.net Electrospray ionization (ESI) is commonly used to generate ions in the source. Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the protonated molecule [M+H]⁺) and fragmenting it to produce specific product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. For the related compound ethyl N-methylpiperidine-3-carboxylate, tandem mass spectrometry has been used to establish characteristic fragmentation pathways. researchgate.net
Table 2: Typical GC-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Putative Fragment Identity |
| 157 | Low | Molecular Ion [M]⁺ |
| 84 | High | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
| 57 | Medium | Alkyl fragments |
| 56 | Medium | Alkyl fragments |
Data based on typical fragmentation patterns for similar structures. nih.gov
Spectroscopic Characterization in Research Contexts (e.g., NMR, IR for structural confirmation)
Spectroscopic methods provide definitive confirmation of the molecular structure of this compound.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. A strong absorption band around 1730-1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching vibration. blogspot.com Another notable feature is the N-H stretch of the secondary amine in the piperidine ring, typically appearing as a moderate band in the 3300-3400 cm⁻¹ region. derpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.
¹H NMR: The spectrum shows distinct signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons on the piperidine ring. The chemical shifts and coupling constants of the ring protons can give information about the conformation of the piperidine ring. researchgate.net
¹³C NMR: The spectrum confirms the number of unique carbon atoms. A key signal is the carbonyl carbon of the ester group, which appears far downfield, typically around 174 ppm. blogspot.com Signals for the two carbons of the ethyl group and the carbons of the piperidine ring appear at higher fields.
Table 3: Key Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
| IR Spectroscopy | Strong absorption at ~1730-1740 cm⁻¹ | Ester Carbonyl (C=O) stretch. blogspot.com |
| Moderate absorption at ~3300-3400 cm⁻¹ | N-H stretch of the secondary amine. derpharmachemica.com | |
| ¹³C NMR | Signal at ~174 ppm | Ester Carbonyl Carbon. blogspot.com |
| Signal at ~60 ppm | -O-C H₂- of ethyl group. | |
| Signal at ~14 ppm | -CH₃ of ethyl group. | |
| ¹H NMR | Quartet (~4.1 ppm) & Triplet (~1.2 ppm) | Protons of the ethyl group (-OCH₂CH₃). |
| Complex Multiplets (1.5-3.5 ppm) | Protons of the piperidine ring. |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization involves chemically modifying a molecule to improve its analytical properties. For this compound, this can enhance volatility for GC analysis, improve chromatographic peak shape, or increase detection sensitivity in HPLC or MS. mdpi.com
The secondary amine of the piperidine ring is a common site for derivatization. google.com For example, acylation with reagents like benzoyl chloride can introduce a chromophore, allowing for sensitive UV detection in HPLC. google.com In mass spectrometry, derivatization can be used to introduce a group with high proton affinity, which enhances ionization efficiency in positive-ion ESI-MS, leading to lower detection limits. nsf.gov This is particularly useful for analyzing trace amounts of the compound. The carboxyl group can also be targeted, for instance, through silylation to increase volatility for GC analysis. mdpi.com
Table 4: Potential Derivatization Strategies for Piperidine Carboxylates
| Target Functional Group | Reagent | Purpose | Analytical Technique |
| Secondary Amine (N-H) | Benzoyl Chloride | Introduces a UV-active benzoyl group. google.com | HPLC-UV |
| Secondary Amine (N-H) | Trifluoroacetic Anhydride (TFAA) | Increases volatility and electron capture response. | GC-ECD |
| Carboxylic Acid (after hydrolysis) | N-(4-aminophenyl)piperidine | Increases proton affinity for enhanced signal. nsf.gov | LC-MS |
| Carboxylic Acid (after hydrolysis) | Silylating agents (e.g., BSTFA) | Increases volatility and thermal stability. mdpi.com | GC-MS |
Computational Chemistry and Molecular Modeling Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a molecule, such as ethyl piperidine-3-carboxylate or its derivatives, binds to a specific target protein. This method is crucial for understanding the potential biological activity of these compounds.
For instance, derivatives of this compound have been studied as potential inhibitors of various enzymes. Docking simulations help to visualize the binding mode of these compounds within the active site of a target protein, revealing key interactions like hydrogen bonds and hydrophobic interactions with specific amino acid residues. researchgate.netderpharmachemica.comresearchgate.netdntb.gov.ua In the context of developing anticonvulsant agents, molecular docking has been used to study the interactions of N-substituted piperidine-3-carboxylic acid derivatives with the human GABA transporter 1 (GAT1). researchgate.net These simulations can show how the compounds fit into the binding pocket, providing a basis for their potential mechanism of action. researchgate.net Similarly, docking studies have been performed on derivatives of this compound against targets like the acetylcholinesterase (AChE) enzyme, which is relevant in the study of neurodegenerative diseases. acgpubs.org The binding energies calculated from these simulations can help in ranking the potential efficacy of different compounds. acgpubs.org
Table 1: Examples of Molecular Docking Studies with Piperidine (B6355638) Derivatives
| Target Protein | Investigated Compounds | Key Findings from Docking |
|---|---|---|
| Human GABA Transporter 1 (GAT1) | N-substituted piperidine-3-carboxylic acid derivatives | Showed complementary interactions within the active binding pocket. researchgate.net |
| Acetylcholinesterase (AChE) | Ethyl piperidine-1-carboxylate derivative Schiff bases | Binding energies were comparable to the reference drug Tacrine. acgpubs.org |
| Acetate (B1210297) Kinase | Ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylate derivatives | Compounds interacted effectively with catalytic residues near the ATP binding site. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a way to observe the movement and conformational changes of molecules over time. For this compound, the flexibility of the piperidine ring is a key determinant of its biological activity. The ring can exist in different shapes, such as chair or boat conformations, and MD simulations can predict which of these is more stable in various environments. researchgate.net
MD simulations have been used to confirm the stability of the binding interactions predicted by molecular docking. researchgate.net For example, after docking a potent anticonvulsant derivative of piperidine-3-carboxylic acid into the GAT1 transporter, an MD simulation was run to ensure the compound remained stably bound within the active site under physiological conditions. researchgate.net These simulations provide a more dynamic and realistic view of the ligand-protein complex compared to the static picture from docking alone. benthamdirect.com The rigidity or flexibility of certain parts of the molecule, as revealed by MD, can influence its binding selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical link between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can predict the activity of newly designed compounds before they are synthesized. ingentaconnect.comnih.govijpsnonline.com
In a typical QSAR study, various molecular descriptors (numerical values that describe the chemical properties) are calculated for a set of piperidine derivatives with known activities. ingentaconnect.com Then, statistical methods like multiple linear regression (MLR) are used to create a model that connects these descriptors to the biological activity. ingentaconnect.comijpsnonline.com The predictive power of these models is then tested. ingentaconnect.comnih.gov For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed for piperidine derivatives to understand the structural requirements for their biological activity as protein kinase B inhibitors. benthamdirect.com These models provide insights that are valuable for designing more potent compounds. benthamdirect.com
Table 2: Examples of QSAR Models for Piperidine Derivatives
| Model Type | Target Activity | Key Descriptors | Statistical Method |
|---|---|---|---|
| 2D-QSAR | Toxicity against Aedes aegypti | Topological descriptors | Ordinary Least Squares Multilinear Regression (OLS-MLR) nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Protein Kinase B Inhibition | Steric and electrostatic fields | Partial Least Squares (PLS) benthamdirect.com |
| 2D & 3D-QSAR | Mycobacterium DNA-Gyrase-B Inhibition | Topological and spatial descriptors | MLR, PLS, k-Nearest Neighbour ijpsnonline.com |
In Silico Prediction of Pharmacokinetic Properties Relevant to Research
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds in the early stages of research. researchgate.netrsc.org These predictions help to assess the "drug-likeness" of this compound and its derivatives. mdpi.com
Computational tools can estimate important parameters like a compound's solubility in water, its ability to cross cell membranes, and its potential to be metabolized by enzymes in the body. researchgate.netresearchgate.net For example, properties such as the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA) are calculated to predict oral bioavailability and permeability across the blood-brain barrier. chemscene.comchemscene.com The "rule of five," developed by Lipinski, is a commonly used guideline to assess the drug-likeness of a compound based on these and other properties. mdpi.comresearchgate.net Predicting these pharmacokinetic properties helps researchers to prioritize which compounds are most promising for further experimental investigation. researchgate.netclinmedkaz.org
Table 3: Calculated Physicochemical Properties of this compound
| Property | Value | Significance | Reference |
|---|---|---|---|
| Molecular Weight | 157.21 g/mol | General molecular size | nih.gov |
| XLogP3 | 0.1 | Lipophilicity and membrane permeability | nih.gov |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Cell permeability | chemscene.comnih.gov |
| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions | chemscene.comnih.gov |
| Hydrogen Bond Acceptors | 3 | Potential for hydrogen bonding interactions | chemscene.comnih.gov |
Future Research Directions and Translational Perspectives
Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of piperidine (B6355638) derivatives is evolving from traditional, often multi-step processes to more streamlined, efficient, and environmentally conscious methods. mdpi.com A significant trend is the adoption of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, thereby increasing molecular diversity efficiently. nih.gov These one-pot processes are advantageous over conventional methods that often suffer from limitations like harsh reaction conditions, expensive reagents, and laborious workup procedures. nih.gov
Recent advancements highlight the use of innovative catalytic systems and green chemistry principles. For example, a dual system catalyst of piperidine-iodine has been successfully employed for the one-pot, three-component synthesis of related heterocyclic compounds in ethanol (B145695), a green solvent. nih.gov This metal-free approach features low catalyst loading and a clean reaction profile. nih.gov Another sustainable method involves the 1,3-dipolar cycloaddition reaction to create complex piperidine-containing analogues, a process noted for its green metrics. nih.gov Researchers are also exploring various other catalytic approaches, including gold-catalyzed oxidative amination of non-activated alkenes and cobalt-catalyzed radical intramolecular cyclization, to produce substituted piperidines. mdpi.com
| Attribute | Traditional Synthesis | Emerging Strategies |
|---|---|---|
| Approach | Multi-step, linear sequences | One-pot, multicomponent reactions (MCRs), cycloaddition mdpi.comnih.govnih.gov |
| Efficiency | Lower overall yield, time-consuming | Higher efficiency, faster reaction times nih.gov |
| Sustainability | Often requires harsh conditions, expensive/metal catalysts, and complex workups nih.gov | Utilizes green solvents (e.g., ethanol), metal-free catalysts, lower energy input nih.govnih.gov |
| Complexity | Laborious and resource-intensive | Simplified protocols, reduced waste nih.gov |
Exploration of Novel Therapeutic Targets for Ethyl Piperidine-3-carboxylate Derivatives
This compound serves as a crucial building block for a wide array of bioactive molecules. chemimpex.com While its derivatives are known reactants for synthesizing inhibitors of targets like DPP-4, JAK2, and serotonin (B10506)/noradrenaline reuptake, current research is unveiling a host of novel and diverse therapeutic applications. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
One exciting frontier is in oncology, where N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma cells. nih.gov This approach represents a potential cancer therapy by halting the proliferation of malignant cells. nih.gov In the realm of infectious diseases, piperidine carboxamides have been developed as potent and species-selective inhibitors of the Plasmodium falciparum proteasome, showing efficacy in mouse models of malaria. nih.gov Further contributing to anti-malarial efforts, other analogues have demonstrated significant larvicidal activity against Anopheles arabiensis, the mosquito vector for malaria. nih.gov
Beyond these areas, research has identified derivatives with potential applications in treating osteoporosis by inhibiting Cathepsin K and as immunopotentiating agents to help prevent infectious diseases in livestock. researchgate.netresearchgate.net
| Therapeutic Area | Specific Target/Application | Derivative Class | Reference |
|---|---|---|---|
| Oncology | Induction of cellular senescence in melanoma | N-arylpiperidine-3-carboxamides | nih.gov |
| Infectious Disease (Malaria) | P. falciparum proteasome β5 active-site inhibition | Piperidine carboxamides | nih.gov |
| Infectious Disease (Vector Control) | Larvicidal activity against Anopheles arabiensis | Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylates | nih.gov |
| Bone Metabolism | Cathepsin K inhibition for anti-osteoporosis treatment | Piperidine-3-carboxamides | researchgate.net |
| Immunology | Immunopotentiating agent | (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidine-carboxylate | researchgate.net |
Integration of Multi-Omics Data in Understanding Biological Effects
Modern drug discovery is increasingly driven by the analysis of large-scale biological data. The integration of multi-omics—including genomics, proteomics, transcriptomics, and metabolomics—offers a powerful approach to comprehensively understand the biological effects of this compound derivatives. nih.gov By combining these datasets, researchers can move beyond a single target and build a holistic view of how these compounds interact with complex biological systems. medrxiv.org
The use of machine learning and artificial intelligence is becoming critical for analyzing the vast amounts of data generated by multi-omics studies. nih.gov These computational tools can identify subtle patterns and relationships that are difficult to detect with conventional methods. nih.gov For derivatives of this compound, this could translate to:
Target Deconvolution: Identifying the primary molecular targets and off-target effects that contribute to both therapeutic efficacy and potential toxicity.
Biomarker Discovery: Pinpointing molecular signatures (e.g., changes in gene expression or protein levels) that correlate with a compound's activity, which can be used for patient stratification in clinical trials.
Mechanism of Action Elucidation: Uncovering the downstream pathways and cellular processes modulated by a compound, providing a deeper understanding of its biological function.
Predictive Modeling: Developing models that can predict the activity and properties of new, unsynthesized derivatives, thereby accelerating the drug discovery cycle.
This data-driven approach will enable a more complete understanding of the biology of diseases and the identification of new drug targets for piperidine-based compounds. nih.gov
Challenges and Opportunities in Scaling Up Research Discoveries
The successful translation of a promising compound from the laboratory bench to clinical or commercial use hinges on overcoming significant scale-up challenges. For this compound derivatives, a primary challenge lies in the cost-effective and scalable implementation of advanced synthetic methods. While techniques like MCRs and asymmetric catalysis are elegant and efficient in the lab, their transition to large-scale industrial production can be complex and expensive.
A critical aspect is maintaining stereochemical purity. Many bioactive piperidine derivatives are chiral, meaning they exist as specific enantiomers (e.g., (S)- or (R)- isomers). chemimpex.comsigmaaldrich.com Ensuring the production of the correct, enantiomerically pure compound on a large scale is crucial for efficacy and safety, and often requires specialized purification techniques like fractional crystallization or chiral chromatography. researchgate.net
Despite these challenges, significant opportunities exist. The development of robust, green, and efficient synthetic protocols is a major area of advancement. nih.govnih.gov As these new methods are optimized, they can lead to reduced manufacturing costs and environmental impact. Furthermore, the implementation of continuous manufacturing processes, as opposed to traditional batch manufacturing, offers the potential for improved consistency, quality control, and efficiency. Successfully navigating the path from discovery to production will unlock the full therapeutic potential of this versatile class of compounds, making new treatments more accessible.
Q & A
Q. What are optimal conditions for synthesizing ethyl piperidine-3-carboxylate via catalytic hydrogenation?
this compound is commonly synthesized by hydrogenating ethyl pyridine-3-carboxylate. Key parameters include:
- Catalyst : 10% Pt/C.
- Solvent : A mixture of 0.5 M acetic acid in ethanol improves conversion to 100% compared to pure acetic acid (0.05 M substrate concentration) .
- Temperature and pressure : 100°C and 100 bar H₂ in H₂-controlled mode, though higher pressure may reduce conversion (78% vs. 100% in "full mode") .
- Flow rate : 0.5 mL/min in continuous flow systems like the H-Cube® .
Q. How can substituents be introduced at the piperidine nitrogen in this compound?
Alkylation reactions under anhydrous conditions are effective. For example:
- React this compound with bromoalkanols (e.g., 3-bromopropanol) using K₂CO₃ and NaI in solvents like DMF at 50–60°C .
- Monitor reaction progress via TLC (n-hexane/EtOAc) and purify using column chromatography .
Q. What spectroscopic methods are used to characterize this compound derivatives?
- NMR : ¹H and ¹³C NMR confirm substituent positions and ester functionality. For example, ethyl 1-(4-hydroxybutyl)piperidine-3-carboxylate shows characteristic peaks at δ 4.1 ppm (COOCH₂CH₃) and δ 3.6 ppm (HOCH₂) .
- HPLC-MS : High-resolution electrospray ionization mass spectrometry (HREIMS) validates molecular weights (e.g., m/z 230.1521 for ethyl 1-methylpiperidine-3-carboxylate) .
Advanced Research Questions
Q. How do solvent and pressure variations affect reproducibility in hydrogenation reactions?
Initial attempts to replicate a reported 92% yield (0.05 M substrate in AcOH, 100 bar H₂) resulted in instability, but switching to 0.5 M AcOH in ethanol achieved full conversion. Lower pressures (e.g., 50 bar) reduce H₂ solubility, slowing reaction kinetics . Researchers should optimize solvent polarity and gas-liquid mass transfer in flow systems to address discrepancies .
Q. What kinetic models explain the thermal elimination of this compound derivatives?
Gas-phase elimination follows Arrhenius behavior. For this compound:
- Activation energy : 210.4 ± 1.7 kJ/mol.
- Pre-exponential factor : log κ₁ = 13.12 ± 0.13 s⁻¹ . Substituents like methyl groups increase activation barriers (e.g., 212.8 kJ/mol for ethyl 1-methylpiperidine-3-carboxylate) due to steric effects .
Q. How can mitochondrial apoptosis induction by this compound conjugates be assessed?
- Flow cytometry : Use annexin V/propidium iodide staining to quantify apoptotic cells (e.g., IC₅₀ = 5–20 μM in Jurkat cells) .
- Mitochondrial assays : Measure cytochrome c release via Western blot or depolarization of mitochondrial membranes with JC-1 dye .
Q. Why do synthetic yields vary when scaling up piperidine derivative synthesis?
Batch vs. flow systems impact heat and mass transfer. For example:
- Batch reactions : Stirring efficiency and exothermicity may limit reproducibility.
- Flow chemistry : Improved temperature control in systems like the H-Cube® enhances consistency .
Methodological Notes
- Data contradiction analysis : Compare solvent dielectric constants and catalyst poisoning risks when troubleshooting hydrogenation .
- Advanced purification : Use recrystallization (ethanol/water) for sulfonated derivatives to achieve >95% purity .
- Kinetic parameter validation : Perform replicate runs at multiple temperatures (e.g., 150–250°C) to refine Arrhenius models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
